molecular formula C11H12N2O3 B1392282 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid CAS No. 766556-61-0

4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid

Cat. No.: B1392282
CAS No.: 766556-61-0
M. Wt: 220.22 g/mol
InChI Key: GXOYQBAWAUVQSN-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The historical development of 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid is intrinsically linked to the broader evolution of dihydropyrimidine chemistry, which traces its origins to the pioneering work of Pietro Biginelli in the late 19th century. Pietro Biginelli, an Italian chemist born on July 25, 1860, in Palazzolo Vercellese, made fundamental contributions to heterocyclic chemistry through his groundbreaking multicomponent reaction. While working at the University of Florence in 1891, Biginelli developed what would become known as the Biginelli reaction, a three-component condensation that produces 3,4-dihydropyrimidin-2(1H)-ones from ethyl acetoacetate, aldehydes, and urea. This reaction represented one of the earliest examples of multicomponent reactions in organic chemistry and established the foundation for synthesizing diverse pyrimidine derivatives.

The Biginelli reaction was initially discovered when Pietro Biginelli investigated the condensation of ethyl acetoacetate and urea in the presence of aldehydes, specifically heating urea, salicylaldehyde, and ethyl acetoacetate at reflux in absolute ethanol for two hours. Through extensive elemental analysis and structural determination, Biginelli concluded that the ternary adduct had a heterocyclic rather than linear structure, marking a pivotal moment in understanding dihydropyrimidine formation. The significance of this discovery extended beyond the immediate synthetic achievement, as it opened pathways for creating structurally diverse dihydropyrimidinone derivatives, including compounds like this compound that incorporate additional functional groups.

The evolution from Biginelli's original dihydropyrimidinones to more complex derivatives like this compound reflects the ongoing development of synthetic methodologies in heterocyclic chemistry. Modern approaches to synthesizing tetrahydropyrimidine derivatives have expanded beyond the classical Biginelli conditions to include various catalytic systems, alternative solvents, and modified reaction conditions that enable the preparation of functionalized derivatives. The development of compounds bearing both tetrahydropyrimidine rings and benzoic acid functionalities represents a convergence of traditional heterocyclic synthesis with contemporary medicinal chemistry requirements for multifunctional molecular scaffolds.

Classification within Heterocyclic Chemistry

This compound belongs to the broader class of dihydropyrimidinone derivatives, which are categorized as six-membered nitrogen-containing heterocycles. Dihydropyrimidines represent one of the most important heterocyclic ring systems in medicinal chemistry, playing crucial roles in the synthesis of deoxyribonucleic acid and ribonucleic acid components. The structural classification of this compound encompasses multiple chemical categories: it functions as both a heterocyclic aromatic compound due to its pyrimidine core and as a carboxylic acid derivative through its benzoic acid moiety. The tetrahydropyrimidine ring system specifically places this compound within the family of partially saturated pyrimidines, distinguishing it from fully aromatic pyrimidine derivatives.

The heterocyclic classification extends to the specific substitution pattern present in this compound, where the benzoic acid group is attached at the nitrogen atom of the tetrahydropyrimidine ring. This substitution pattern creates a hybrid molecule that combines the hydrogen-bonding capabilities of carboxylic acids with the conformational flexibility and electronic properties of the saturated nitrogen heterocycle. Within the broader context of pharmaceutical chemistry, such compounds are often classified as potential bioactive scaffolds due to their ability to interact with multiple biological targets through different molecular recognition elements.

The compound also fits within the classification of Biginelli-type products, which have been extensively studied for their pharmacological properties. Dihydropyrimidinones, including derivatives like this compound, have been investigated for various biological activities including anti-inflammatory, anti-human immunodeficiency virus, anti-tubercular, antifungal, anticancer, antibacterial, antifilarial, antihyperglycemic, antihypertensive, analgesic, anti-convulsant, antioxidant, and anti-severe acute respiratory syndrome properties. This broad spectrum of potential activities reflects the versatility of the dihydropyrimidinone scaffold and its ability to serve as a privileged structure in medicinal chemistry applications.

Nomenclature and Chemical Identity

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex heterocyclic compounds containing multiple functional groups. The compound is officially registered under Chemical Abstracts Service number 766556-61-0, providing a unique identifier for database searches and chemical procurement. Alternative naming conventions include "4-(2-oxo-1,3-diazinan-1-yl)benzoic acid," which emphasizes the six-membered ring containing two nitrogen atoms. The systematic name clearly indicates the presence of both the carbonyl group (oxo) within the tetrahydropyrimidine ring and the carboxylic acid functionality attached to the benzene ring.

Table 1: Chemical Identity and Physical Properties

Property Value Reference
Molecular Formula C₁₁H₁₂N₂O₃
Molecular Weight 220.23 g/mol
Chemical Abstracts Service Number 766556-61-0
Molecular Descriptor Laboratory Number MFCD11870027
Simplified Molecular-Input Line-Entry System O=C(O)C1=CC=C(N2CCCNC2=O)C=C1

The molecular structure of this compound can be described through its constituent parts: a para-substituted benzoic acid where the substituent at the 4-position is a 2-oxotetrahydropyrimidin-1-yl group. The tetrahydropyrimidine ring exists as a saturated six-membered ring containing two nitrogen atoms at positions 1 and 3, with a carbonyl group at position 2. This structural arrangement creates a molecule with both rigid aromatic character from the benzene ring and conformational flexibility from the saturated heterocycle, enabling diverse intermolecular interactions.

The compound exhibits tautomeric possibilities due to the presence of the nitrogen atoms in the tetrahydropyrimidine ring, although the 2-oxo substitution pattern stabilizes the lactam form over potential alternative tautomers. The systematic nomenclature also reflects the connectivity between the heterocyclic and aromatic systems, where the nitrogen atom at position 1 of the tetrahydropyrimidine ring forms a direct bond with the carbon atom at the para position of the benzoic acid moiety. This specific connectivity pattern distinguishes the compound from other possible regioisomers and contributes to its unique chemical and physical properties within the broader family of pyrimidine-benzoic acid conjugates.

Properties

IUPAC Name

4-(2-oxo-1,3-diazinan-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-10(15)8-2-4-9(5-3-8)13-7-1-6-12-11(13)16/h2-5H,1,6-7H2,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOYQBAWAUVQSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N(C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid typically involves multi-component reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. This reaction can be catalyzed by various Lewis acids, such as hafnium triflate (Hf(OTf)4), which has been shown to enhance the reaction rate and yield under solvent-free conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of multi-component reactions and the use of efficient catalysts like hafnium triflate can be scaled up for industrial applications. The solvent-free conditions also make the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the pyrimidinone ring or the benzoic acid moiety.

    Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

    3,4-Dihydropyrimidin-2(1H)-ones: These compounds share a similar pyrimidinone structure and are synthesized via the Biginelli reaction.

    Benzoic Acid Derivatives: Compounds like 4-aminobenzoic acid and 4-hydroxybenzoic acid have similar aromatic structures but differ in their functional groups.

Uniqueness: 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid is unique due to its combination of a pyrimidinone ring and a benzoic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Biological Activity

4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid, with the CAS number 766556-61-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzoic acid moiety linked to a tetrahydropyrimidinyl group. The presence of the oxo group in the tetrahydropyrimidine structure may influence its biological activity by facilitating interactions with various biological targets.

Structural Formula

C12H11N2O3\text{C}_{12}\text{H}_{11}\text{N}_{2}\text{O}_{3}

Therapeutic Potential

Research indicates that derivatives of tetrahydropyrimidines exhibit promising therapeutic effects, including:

  • Antimicrobial Activity : Some studies suggest that related compounds possess antibacterial properties.
  • Anti-inflammatory Effects : Compounds in this class have shown potential in reducing inflammation markers in vitro.

In Vitro Studies

Recent studies have investigated the effects of this compound on various cell lines. For instance:

  • Cell Proliferation : In vitro assays demonstrated that this compound could inhibit cell proliferation in cancer cell lines, suggesting potential anticancer properties.
  • Cytotoxicity : Evaluations using MTT assays indicated moderate cytotoxic effects on certain tumor cell lines at higher concentrations.

Comparative Analysis

A comparative analysis with other benzoic acid derivatives highlights the unique properties of this compound:

Compound NameBiological ActivityMechanism
This compoundAnticancer, AntimicrobialEnzyme inhibition
4-(2-Phenylethynyl)benzoic acidPlant growth regulationHormonal modulation
3-(Chloromethyl)-4-(furan-2-ylmethylidene)-1,2-oxazolAntimicrobialReceptor interaction

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(2-Oxotetrahydropyrimidin-1(2H)-yl)benzoic acid, and what key reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves condensation of benzoic acid derivatives with tetrahydro-2-oxopyrimidine precursors. For example:

  • Route 1 : Refluxing maltol and 3-aminobenzoic acid in a water-ethanol mixture (pH 5.0) for 72 hours, yielding 82% after crystallization .

  • Route 2 : Coupling reactions using caesium carbonate in dry DMF at room temperature, followed by NMR/IR characterization .

    • Key Factors : pH control, solvent selection (e.g., aqueous vs. anhydrous), and reaction time.

    Table 1: Synthetic Method Comparison

    ComponentsConditionsYieldCharacterizationReference
    Maltol + 3-aminobenzoic acidH2O/EtOH, pH 5, 72h82%TLC, filtration
    Cs2CO3 couplingDry DMF, rtN/A<sup>1</sup>H NMR, IR

Q. Which spectroscopic techniques are most effective for confirming the compound’s structure?

  • Methodological Answer : Use 1H/13C NMR for proton/carbon assignments (e.g., δ 1.5–3.0 ppm for methylene groups; δ 170 ppm for C=O) , IR for carbonyl stretches (1680–1720 cm⁻¹) , and mass spectrometry for molecular ion validation (e.g., m/z 234.1 for C11H12N2O3) .

Table 2: Key Spectroscopic Data

TechniqueSignal RangeStructural AssignmentReference
<sup>1</sup>H NMRδ 1.5–3.0 (m)Pyrimidinyl methylene protons
IR1680–1720 cm⁻¹C=O stretch

Advanced Research Questions

Q. How can molecular docking predict the compound’s interaction with biological targets?

  • Methodological Answer : Tools like AutoDock Vina model binding poses by identifying hydrogen bonds (e.g., carboxylic acid group with Arg residues) . MD simulations (e.g., GROMACS) assess stability (RMSD <2 Å over 100 ns) , while MM-PBSA quantifies binding free energy (ΔG) .

Table 3: Computational Parameters

MethodSoftwareKey OutputsReference
DockingAutoDockBinding affinity (kcal/mol)
MDGROMACSRMSD, RMSF

Q. How should researchers resolve contradictions in enzyme inhibition data?

  • Methodological Answer : Use orthogonal assays (e.g., fluorescence polarization and SPR) to validate IC50 values. Address variability via triplicate measurements and statistical analysis (ANOVA). For example, discrepancies in kinase inhibition may arise from substrate concentration or pH .

Table 4: Enzyme Assay Example

ParameterDetailsReference
Target EnzymeKinase XYZ
Assay TypeFluorescence polarization

Q. What strategies optimize functional group modifications for enhanced bioactivity?

  • Methodological Answer : Introduce electronegative groups (e.g., -F ) or amide linkages via BBr3-mediated deprotection or hydroxylamine coupling . Monitor regioselectivity using HPLC and compare with computational predictions (e.g., PubChem tautomer data) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.